Prazobind
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to Prazobind involves several innovative approaches to create complex molecules with potential biological activities. For instance, the work of Jiang et al. (2010) outlines a unique method for the concise synthesis of highly optically active spirooxazolines, offering a pathway to explore compounds with similar frameworks to Prazobind (Jiang et al., 2010). Similarly, Wilson (2001) describes a traceless solid-phase synthesis of 2,4-diaminoquinazolines, highlighting techniques that could be applied to the synthesis of Prazobind-related structures (Wilson, 2001).
Molecular Structure Analysis
The molecular structure of Prazobind, akin to related compounds, emphasizes the significance of the spirooxindole-type framework, which is known for its bioactivity. The research by Liu et al. (2021) on the synthesis of C3-substituted isoindolin-1-ones from oxazolines and cyclopropanols could provide insights into the molecular structure analysis of Prazobind, demonstrating the complexity and functionality of such molecules (Liu et al., 2021).
Chemical Reactions and Properties
Prazobind's chemical properties can be inferred from studies on similar compounds, where the reactivity and interactions play a crucial role in their potential applications. For example, da Silva et al. (2008) investigated the molecular features of the prazosin molecule required for the activation of Transport-P, which could shed light on the chemical reactions and properties relevant to Prazobind (da Silva et al., 2008).
Physical Properties Analysis
The physical properties of Prazobind-like molecules, including solubility, melting point, and stability, are essential for understanding their behavior in various environments. Research focusing on the physical properties of structurally related compounds can provide valuable insights. For instance, the study by Olędzka et al. (2015) on prazosin-conjugated matrices offers a perspective on the physical characteristics of drug-related compounds, which may parallel those of Prazobind (Olędzka et al., 2015).
Chemical Properties Analysis
Analyzing the chemical properties of Prazobind involves understanding its reactivity, interaction with other molecules, and potential for forming derivatives. Studies on compounds with similar structures, such as the work by Rosini et al. (2003) on prazosin-related compounds, provide a foundation for exploring the chemical properties of Prazobind, including its affinity for specific receptors and the effect of structural modifications on its activity (Rosini et al., 2003).
Scientific Research Applications
Alcohol Abuse Treatment : Prazosin has been shown to decrease the motivation to initiate and engage in alcohol consumption, making it a potentially effective pharmacotherapy for people who drink excessively or have a genetic predisposition to alcohol abuse (Verplaetse et al., 2012). Additionally, it has been found to reduce alcohol drinking during prolonged treatment and may be useful for treating alcoholism and alcohol-use disorders (Froehlich et al., 2013).
Cardiovascular and Renal Applications : Prazosin can reduce peripheral vascular resistance and improve renal oxygen supply in hypoxic mice, potentially reducing polycythemia (Izaguirre et al., 1994). It is also efficacious in treating hypertension and congestive heart failure, with potential benefits in lowering plasma lipids and improving hemodynamic effects during long-term therapy (Stanaszek et al., 1983).
Treatment of PTSD and Sleep Disorders : Prazosin reduces nighttime PTSD symptoms in civilian trauma PTSD, increasing total sleep time, REM sleep time, and mean REM period duration without altering sleep onset latency (Taylor et al., 2008).
Benign Prostatic Hyperplasia (BPH) : It increases flow rates and reduces obstructive symptoms in patients with benign prostatic obstruction (Hedlund et al., 1983) and shows comparable short-term efficacy and safety in treating lower urinary tract symptoms associated with BPH (Tsujii, 2000).
Neurological Applications : Prazosin can affect recovery after brain damage, as evidenced by a study showing that drugs with antagonistic effects at alpha 1 noradrenergic receptors, including prazosin, retard locomotor recovery after cortical trauma (Feeney & Westerberg, 1990).
Enhancing Cardiac Function : Prazosin enhances myocardial contractility, relaxing properties of both ventricles, and improves cardiac pump function in experimental lung-heart failure (Frantsuzova et al., 1992).
properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRJJCMLRPJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910214 | |
Record name | (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prazobind | |
CAS RN |
107021-36-3 | |
Record name | Szl 49 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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